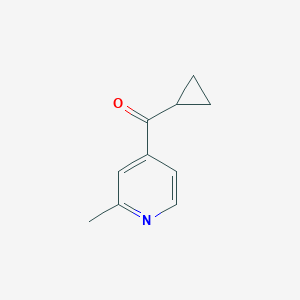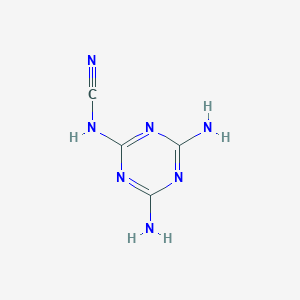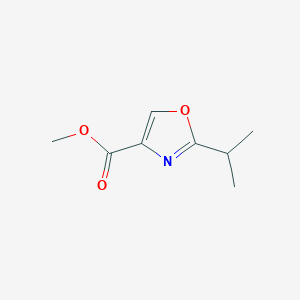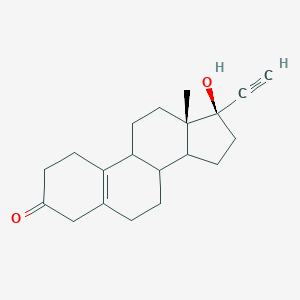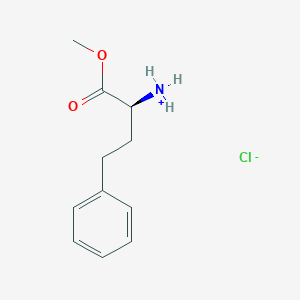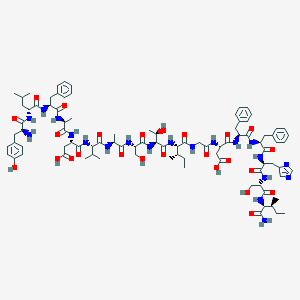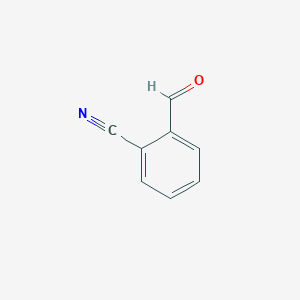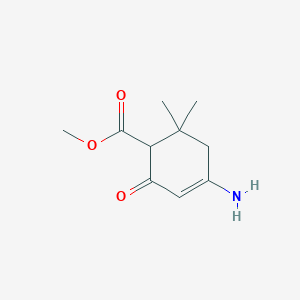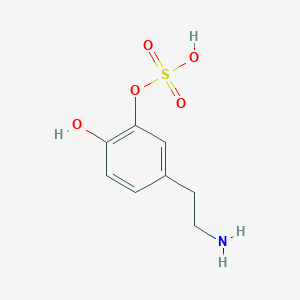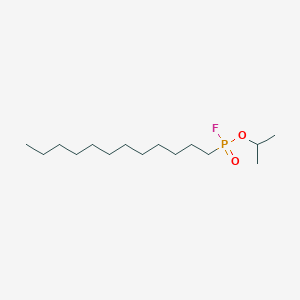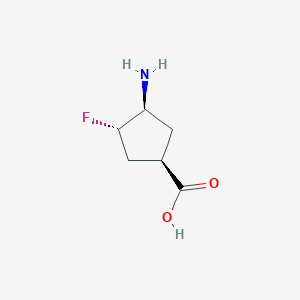
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Overview
Description
Typically, a compound description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound (organic, inorganic, etc.) and the class of compound (alcohol, acid, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It includes identifying functional groups, stereochemistry, and molecular geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity.Scientific Research Applications
Diagnostic Imaging in Prostate Carcinoma
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives, specifically anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), have been used in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. 18F-FACBC PET/CT has shown a pooled sensitivity of 87% and specificity of 66% in detecting prostate carcinoma recurrence. These studies highlight the potential of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives in non-invasive metabolic imaging techniques for diagnosing recurrent prostate carcinoma (Ren et al., 2016) (Laudicella et al., 2019).
Peptide Studies and Membrane Interactions
The derivative TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used extensively in peptide studies. Its incorporation into peptides allows for the analysis of backbone dynamics and secondary structure through various spectroscopic and physicochemical techniques. This derivative also plays a critical role in studying the interaction of peptides with membranes, protein, and nucleic acids, providing valuable insights into peptide orientation and dynamics in these complex environments (Schreier et al., 2012).
Biological Activity of Carboxylic Acids
Carboxylic acids, including (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, are known for their biological activities. They are used as precursors for a variety of industrial chemicals. The review of carboxylic acids highlights their impact on microbes like Escherichia coli and Saccharomyces cerevisiae, showing their potential as inhibitors and preservatives, and emphasizes the need for metabolic engineering strategies to increase robustness and improve industrial performance (Jarboe et al., 2013).
Environmental Impact and Degradation
Studies on polyfluoroalkyl chemicals, which might include derivatives of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, focus on their environmental fate and biodegradability. These reviews detail the microbial degradation pathways, half-lives, and potential defluorination of such compounds, emphasizing the need for further research in biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Safety And Hazards
This involves detailing the safety precautions needed when handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves potential future research directions, such as new synthetic routes, applications, or biological effects to be studied.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or more specific questions about this compound, feel free to ask!
properties
IUPAC Name |
(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLGUKKNNZUWAE-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433682 | |
| Record name | (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid | |
CAS RN |
262279-96-9 | |
| Record name | (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



